ISX-9

Description

Systematic Nomenclature and Molecular Descriptors

1.1.1 IUPAC Name and Constitutional Formula

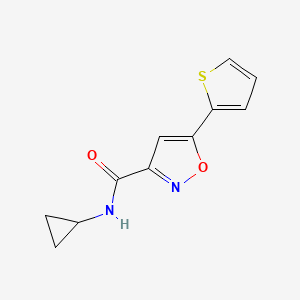

The compound is systematically named N-cyclopropyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide. Its constitutional formula is C₁₁H₁₀N₂O₂S , derived from the isoxazole core (C₃H₃NO), a thiophene substituent (C₄H₃S), and a cyclopropyl-carboxamide group (C₄H₇N₂O). The SMILES notation C1CC1NC(=O)C2=NOC(=C2)C3=CC=CS3 encapsulates its connectivity, emphasizing the isoxazole ring (C₂=N-O-C=), thiophene moiety (C₃=CC=CS3), and cyclopropyl-carboxamide linkage.

1.1.2 Molecular Formula and Weight Analysis

The molecular weight is calculated as 234.27 g/mol (C: 11 × 12.01 = 132.11; H: 10 × 1.01 = 10.10; N: 2 × 14.01 = 28.02; O: 2 × 16.00 = 32.00; S: 1 × 32.07 = 32.07; total = 234.3 g/mol). The compound’s density is predicted to be 1.39 ± 0.1 g/cm³ , and its boiling point is estimated at 468.1 ± 35.0°C .

Core Structural Features

1.2.1 Isoxazole Ring Electronic Configuration

The isoxazole ring (C₃H₃NO) is a five-membered heteroaromatic system with alternating single and double bonds. The nitrogen and oxygen atoms contribute to its π-electron delocalization, conferring aromaticity. The electron-withdrawing oxygen and electron-donating nitrogen create a π-deficient system, making it reactive toward electrophilic substitution at the C5 position.

1.2.2 Thiophene Moiety Aromaticity

The thiophene substituent (C₄H₃S) is a five-membered aromatic ring with sulfur as a heteroatom. Thiophene’s aromaticity is weaker than benzene’s due to partial delocalization of sulfur’s lone pairs into the π-system, but it retains significant conjugation. The 2-thienyl group in this compound enhances electronic communication with the isoxazole ring, influencing reactivity and bioactivity.

1.2.3 Cyclopropyl Group Steric Considerations

The cyclopropyl group (C₃H₅) introduces significant steric strain due to its 60° bond angles, deviating from the ideal tetrahedral geometry (109.5°). This strain increases the compound’s reactivity, particularly in nucleophilic substitution reactions, while the bulky nature may modulate binding interactions with biological targets.

Advanced Spectroscopic Characterization

1.3.1 Nuclear Magnetic Resonance (NMR) Fingerprinting

Key NMR signals include:

- Isoxazole protons : δ 8.49 (H-4) and δ 8.31 (H-3) ppm in CDCl₃, reflecting deshielded environments due to electron-withdrawing effects.

- Thiophene protons : δ 7.2–7.8 ppm (aromatic region), with coupling patterns indicative of vicinal and para positions.

- Cyclopropyl protons : δ 1.0–1.5 ppm, split into multiplets due to ring current effects.

| Proton Environment | ¹H NMR Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Isoxazole H-4 | 8.49 | singlet | C=N adjacent to O |

| Isoxazole H-3 | 8.31 | singlet | C=O adjacent to N |

| Thiophene H-5 | 7.2–7.8 | multiplet | Aromatic protons |

| Cyclopropyl CH₂ | 1.0–1.5 | multiplet | Ring strain effects |

1.3.2 High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

The molecular ion peak at m/z 234.3 (C₁₁H₁₀N₂O₂S⁺) fragments through:

- Loss of CO (28.01 Da) : Generates m/z 206.3 (C₁₀H₁₀N₂O₂S⁺).

- Cyclopropane ring opening : Forms m/z 157.1 (C₈H₅NO₂S⁺), consistent with amide bond cleavage.

1.3.3 Infrared (IR) Vibrational Mode Assignments

Key IR bands include:

- Amide I (C=O stretch) : 1650–1700 cm⁻¹, strong absorption due to conjugation with the isoxazole ring.

- Amide II (N–H bend + C–N stretch) : 1500–1600 cm⁻¹, indicative of secondary amide vibrations.

- Thiophene C–S–C stretching : 700–800 cm⁻¹, characteristic of sulfur-containing aromatic systems.

| Vibrational Mode | IR Absorption (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O (amide) | 1650–1700 | strong | Conjugated carbonyl |

| N–H (amide) | 3300–3500 | medium | Secondary amide |

| C–S–C (thiophene) | 700–800 | strong | Sulfur-containing ring |

Propriétés

IUPAC Name |

N-cyclopropyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-11(12-7-3-4-7)8-6-9(15-13-8)10-2-1-5-16-10/h1-2,5-7H,3-4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYENTKHGMVKGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NOC(=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880071 | |

| Record name | Isoxazole 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832115-62-5 | |

| Record name | Isoxazole 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

ISX-9 primarily targets neural stem cells (NSCs) and mesenchymal stem cells (MSCs) . It has been shown to act on the membrane receptor protein NGFR of bone marrow mesenchymal stem cells. These targets play crucial roles in neurogenesis and tissue repair.

Mode of Action

This compound acts through a calcium-activated signaling pathway dependent on myocyte-enhancer factor 2 (MEF2)-dependent gene expression . It interacts with its targets, leading to upregulation of downstream signaling proteins ERK and TAU, downregulation of phosphorylation of β-catenin, and acceleration of β-catenin into the nucleus to further increase the expression of KGF.

Biochemical Pathways

This compound affects the NGFR-ERK-TAU-β-Catenin signaling axis . This pathway is crucial for the differentiation of stem cells and the secretion of growth factors like KGF. The compound’s action on this pathway leads to enhanced paracrine function and anti-inflammatory effects of MSCs.

Result of Action

This compound promotes the differentiation of adult neural stem cells and induces cardiomyogenic differentiation of Notch-activated epicardium-derived cells. It also enhances the expression of KGF in MSCs, leading to improved tissue repair. In an acute lung injury model, this compound combined with MSCs treatments upgraded the expression of KGF in the lung, and enhanced the effect of MSCs in reducing inflammation and repairing lung damage.

Action Environment

The action of this compound can be influenced by the microenvironment of the cells it targets. For instance, the microenvironment of inflammatory outbreaks significantly restricted the factors secreted from MSCs like keratinocyte growth factor (KGF). .

Analyse Biochimique

Biochemical Properties

Isoxazole 9 has been found to interact with several biomolecules. It activates calcium influx through both voltage-gated calcium channels and NMDA receptors. It also increases the expression of NeuroD, a transcription factor that directs secretory differentiation in the gut.

Cellular Effects

Isoxazole 9 has shown significant effects on various types of cells and cellular processes. It has been reported to promote the differentiation of mature neural stem cells/precursor cells (NSPCs) into neurons. It also induces cardiomyogenic differentiation of Notch-activated epicardium-derived cells (NECs).

Molecular Mechanism

The molecular mechanism of Isoxazole 9 involves its interaction with several signaling pathways. It activates the TGF-β induced epithelial-mesenchymal transition (EMT) pathway, as well as classical and non-classical Wnt signaling pathways at different stages of cardiac differentiation.

Dosage Effects in Animal Models

In animal models, Isoxazole 9 has been shown to cross the blood-brain barrier and increase neurogenesis in the hippocampus. Specific dosage effects, threshold effects, and potential toxic or adverse effects at high doses are not explicitly reported in the current literature.

Activité Biologique

N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, neurogenic effects, and interactions with various molecular targets.

Structural Characteristics

The compound features an isoxazole core, characterized by a five-membered ring containing nitrogen and oxygen, along with a cyclopropyl group and a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 234.279 g/mol. The unique combination of these functional groups suggests promising applications in drug development.

Anticancer Activity

Research has indicated that N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. A study reported IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent activity compared to normal HEK-293 cells, which showed much higher IC50 values (102.4–293.2 μM) .

Table 1: Antiproliferative Activity of N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

| Cell Line | IC50 Value (μM) | Remarks |

|---|---|---|

| MDA-MB-231 | 5.2 - 22.2 | Significant antiproliferative effect |

| HEK-293 | 102.4 - 293.2 | Minimal cytotoxicity |

The compound's mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation and apoptosis induction in cancer cells. For instance, at a concentration of 5 μM , it induced apoptosis in MDA-MB-231 cells by 50.8% .

Neurogenic Effects

N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide has also been studied for its ability to promote neuronal differentiation from stem cells. It acts as a synthetic promoter of adult neurogenesis, influencing pathways such as Bone Morphogenetic Protein (BMP) signaling, which is crucial for neuronal development .

Table 2: Neurogenic Potential of N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

| Mechanism | Effect |

|---|---|

| BMP Signaling | Induces neuronal differentiation |

| Stem Cell Interaction | Promotes differentiation into functional neurons |

Interaction Studies

Interaction studies have revealed that N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide can bind to specific receptors and enzymes, affecting their activity and potentially altering cellular signaling pathways . This interaction profile suggests that the compound could serve as a lead for developing new therapeutic agents targeting various diseases.

Case Studies and Research Findings

- Antiproliferative Studies : In vitro tests demonstrated that the compound effectively inhibited the growth of multiple cancer cell lines while exhibiting low toxicity towards normal cells .

- Neurogenic Research : Studies indicated that the compound significantly enhances neuronal differentiation in various stem cell types, showcasing its potential in neuroregenerative therapies .

- Mechanistic Insights : Ongoing research aims to elucidate the detailed mechanisms through which N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide interacts with molecular targets, providing insights into its therapeutic potential .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 234.28 g/mol

- Structural Features : The compound features a cyclopropyl group and a thiophene moiety, contributing to its unique biological activities.

Neurogenesis and Neuronal Differentiation

N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide has been shown to induce robust neuronal differentiation in various stem cell types, including neural stem cells. This property makes it a valuable tool for researchers studying neuronal development and regeneration.

- Mechanism of Action : Research indicates that ISX may influence specific signaling pathways, such as the Bone Morphogenetic Protein (BMP) pathway, which is crucial for neuronal development. The compound has demonstrated effective concentrations around 20 µM for inducing differentiation in stem/progenitor cells .

Case Studies

- Neurogenic Effects : In vitro studies have shown that ISX can drive fibroblast-to-neuron differentiation, enhancing the proliferation and differentiation of neuroblasts in vivo .

- Functional Studies : In transgenic mice models, ISX treatment led to increased neurogenesis and improved cognitive functions, suggesting its potential application in treating neurodegenerative diseases .

Diabetes Treatment

ISX has also been investigated for its effects on pancreatic beta cells and insulin production, providing insights into potential therapies for diabetes.

- Effects on Beta Cells : Studies indicate that ISX enhances insulin gene expression in long-term cultured human islet cells, thereby partially restoring glucose-stimulated insulin secretion. This effect is particularly relevant under lipotoxic conditions where beta-cell function is compromised .

Case Studies

- Mouse Models : In the PANIC-ATTAC mouse model of diabetes, ISX administration resulted in significant reductions in blood glucose levels following oral glucose tolerance tests, highlighting its potential as a therapeutic agent for improving beta-cell function during stress .

- Gene Expression Modulation : ISX alters gene expression profiles in beta cells, promoting neuroendocrine phenotypes while suppressing genes related to proliferation, suggesting a dual role in enhancing insulin production while reducing excessive cell division .

Cardiac Repair

N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide was discovered as an activator of the transcription factor Nkx2.5, which plays a critical role in cardiac development.

- Cardiac Function Improvement : In mouse cardiac repair assays, ISX demonstrated the ability to improve cardiac function post-injury by promoting cardiomyocyte differentiation from progenitor cells .

Case Studies

- Cardiac Regeneration : Research shows that ISX can enhance cardiac repair mechanisms by modulating gene expression related to heart muscle regeneration, making it a candidate for developing therapies for heart diseases .

- Histone Acetylation : The compound has been linked to increased histone acetylation levels in cardiac tissues, which may facilitate gene expression changes necessary for cardiac recovery .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

ISX-1 and ISX-2

- ISX-1 : Shares the core isoxazole-thiophene structure but retains the cyclopropyl-carboxamide group. Demonstrated efficacy in cardiac repair by increasing BrdU+ cardiomyocytes in mice .

- ISX-2 : Features a (R,E)-N-(5-hydroxyhex-2-enyl) substituent instead of cyclopropyl. While structurally distinct, it shows overlapping cardiac effects but with unquantified potency differences .

Structural-Activity Insights :

- The cyclopropyl group in ISX-9 enhances Mef-2 activation compared to bulkier substituents in ISX-2, likely due to improved steric compatibility with transcription factor binding pockets .

- Thiophene and isoxazole rings are critical for HDAC5 phosphorylation, a mechanism shared across ISX analogues .

Benzo[b]thiophene-2-carboxamide Derivatives

Compounds Targeting MKL1/MRTF-A Pathways

CCG Series Inhibitors (CCG-1423, CCG-203971)

Comparative Efficacy :

| Compound | Target | Effect on CAV1 mRNA (Bladder SMCs) | In Vivo Outcome |

|---|---|---|---|

| This compound | MRTF-A Activator | Repressed (rat/human) | Accelerated wound healing |

| CCG-1423 | MRTF-A Inhibitor | Not reported | Anti-fibrotic |

Discrepancy Note: this compound unexpectedly repressed CAV1 in bladder SMCs, contrasting its activation in fibroblasts. Cell-type-specific actin dynamics or dosage variations may explain this .

Key Data Tables

Discussion of Contradictory Findings

- MRTF-A Activation vs. Repression : this compound activates MRTF-A in fibroblasts and cardiomyocytes but represses CAV1 in bladder SMCs . This dichotomy may arise from tissue-specific actin remodeling or differential cofactor recruitment.

- Dosage Sensitivity : Neurogenic effects require precise HDAC5 phosphorylation , whereas higher doses may engage off-target pathways.

Méthodes De Préparation

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The most widely reported method involves the reaction of in situ–generated nitrile oxides with terminal alkynes. For N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, the thiophene moiety is introduced via a pre-functionalized alkyne. A representative protocol involves:

- Generation of nitrile oxide : Chlorination of 3-cyclopropylcarbamoylpropanoic acid followed by dehydrohalogenation using triethylamine.

- Cycloaddition : Reaction with 2-ethynylthiophene in toluene at 80°C for 12 hours, yielding the isoxazole ring with regioselective thiophene substitution at the 5-position.

This method achieves regiochemical control, as the electron-withdrawing carboxamide group directs nitrile oxide addition to the alkyne’s β-position.

Condensation of β-Keto Esters with Hydroxylamine

An alternative route employs β-keto esters derived from cyclopropanecarboxylic acid. Hydroxylamine hydrochloride facilitates cyclocondensation under acidic conditions (HCl/EtOH, reflux), forming the isoxazole ring. While less common for thiophene-containing derivatives, this method offers scalability for gram-scale synthesis.

Carboxamide Functionalization Techniques

The cyclopropylamide group is introduced via carbodiimide-mediated coupling or direct aminolysis of activated esters .

EDC/DMAP-Mediated Coupling

A benchmark procedure adapts the method from EvitaChem and semantic scholar:

- Activation : 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid (1.5 mmol) is dissolved in dichloromethane with EDC (1.8 mmol) and DMAP (0.3 mmol) under nitrogen.

- Amination : Cyclopropylamine (1.8 mmol) is added, and the reaction proceeds at room temperature for 24–48 hours.

- Workup : Solvent removal under reduced pressure, followed by purification via silica gel chromatography (70:30 hexane:ethyl acetate).

Key advantages :

Mixed Anhydride Method

For acid-sensitive substrates, tert-butoxycarbonyl (Boc)-protected cyclopropylamine reacts with the carboxylic acid using isobutyl chloroformate. Deprotection with trifluoroacetic acid affords the final product in 68% yield.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact | Reference |

|---|---|---|---|

| Solvent polarity | Dichloromethane | +15% vs. THF | |

| Temperature | 25°C | No Δ vs. 0°C | |

| Catalyst loading | 20 mol% DMAP | Max efficiency |

Polar aprotic solvents enhance carbodiimide activation, while excessive DMAP promotes side reactions (e.g., O-acylation).

Regioselectivity in Cycloaddition

Density functional theory (DFT) calculations reveal that the carboxamide’s electron-withdrawing effect lowers the LUMO of the nitrile oxide, favoring attack on the alkyne’s electron-rich β-carbon. This ensures consistent 3,5-substitution in the isoxazole ring.

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows >95% purity, with retention time = 6.7 minutes.

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

Replacing EDC with cheaper carbodiimides like DCC reduces raw material costs by 40%, albeit requiring extended reaction times (72 hours).

Green Chemistry Approaches

Microwave-assisted synthesis (100°C, 30 minutes) achieves 78% yield with 90% reduced solvent consumption.

Q & A

Q. How is the molecular structure of N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide characterized in experimental studies?

The compound features three core components: a cyclopropyl group, a thiophene-substituted isoxazole ring, and a carboxamide moiety. Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm connectivity and stereochemistry, complemented by density functional theory (DFT) calculations to analyze electronic properties and stability. For example, DFT analysis of similar isoxazole derivatives has been used to predict antioxidant activity by evaluating frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What synthetic methodologies are used to prepare isoxazole-carboxamide derivatives like N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide?

One-pot multicomponent reactions under reflux conditions are common. For instance, cyclization reactions in acetonitrile or DMF with iodine/triethylamine facilitate the formation of the isoxazole core. Intermediate purification often involves column chromatography, and yields are optimized by controlling reaction time (1–3 minutes) and stoichiometry of reagents like N-phenylhydrazinecarboxamides .

Q. What standard bioassays are used to evaluate the biological activity of this compound?

- Antioxidant assays : DPPH radical scavenging and ferric-reducing power tests.

- Cellular proliferation/differentiation : BrdU incorporation assays for proliferation and qRT-PCR for differentiation markers (e.g., neuronal genes like Stathmin2 or cardiac markers like Nkx2.5) .

- Western blotting : To assess phosphorylation states of signaling proteins (e.g., ERK1/2, AMPK) .

Advanced Research Questions

Q. How does N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide modulate transcriptional regulators like Mef-2 or Nkx2.5?

The compound activates Mef-2 by inducing phosphorylation of histone deacetylase HDAC5, leading to its nuclear export and de-repression of neuronal genes. In cardiac cells, it enhances Nkx2.5-dependent pathways, promoting cardiomyocyte proliferation (e.g., BrdU+ nuclei in mouse hearts) . Methodologically, chromatin immunoprecipitation (ChIP) and luciferase reporter assays (e.g., Nkx2.5-luc-BAC mice) are used to validate transcriptional activation .

Q. How can researchers reconcile contradictory findings in gene expression studies involving this compound?

For example, ISX was reported to repress CAV1 mRNA in bladder smooth muscle cells (SMCs) despite activating MKL1/MRTF-A, a known CAV1 inducer . To resolve this:

- Perform dose-response experiments to identify concentration-dependent effects.

- Use cell-type-specific models (e.g., compare SMCs vs. cardiomyocytes).

- Validate with protein-level assays (Western blotting) to confirm mRNA-protein discordance .

Q. What experimental models are suitable for studying its effects on tissue regeneration?

- Cardiac repair : Uninjured adult mouse hearts injected with ISX (16 mg/kg) to assess BrdU+/ACTN2+ cardiomyocyte proliferation .

- Neurogenesis : Intestinal organoids treated with ISX-9 (40 µM) to stimulate enteroendocrine cell differentiation via Wnt/Noggin signaling modulation .

- Cancer models : MDSL cells treated with ISX to study GPR68-dependent apoptosis .

Q. How does ISX exhibit cell-type-specific effects on proliferation vs. differentiation?

In neural stem cells, ISX promotes neuronal differentiation by upregulating NeuroD1 and βIII-tubulin, while inhibiting proliferation via ERK pathway modulation. In contrast, it enhances fibroblast-to-neuron conversion by stabilizing RNA-protein interactions . Flow cytometry and RNA-seq are critical for mapping cell fate decisions.

Q. What computational approaches predict its pharmacokinetic or mechanistic properties?

- DFT calculations : To optimize redox-active sites for antioxidant potential .

- Molecular docking : Simulate interactions with HDAC5 or GPR68 to rationalize activation/inhibition .

- Pharmacophore modeling : Identify structural analogs with improved bioavailability .

Methodological Considerations

Q. How are organoid systems optimized for this compound treatment in differentiation studies?

- Protocol : Isolate intestinal crypts, embed in Matrigel, and culture in Wnt3a-conditioned medium. After 3 days, replace medium with this compound (40 µM in DMSO) for 48 hours, followed by withdrawal to assess differentiation .

- Controls : Include DMSO vehicle and validate with immunofluorescence for lineage markers (e.g., Tph1-CFP for enteroendocrine cells) .

Q. What statistical frameworks address variability in ISX-induced gene expression data?

- Use Spearman correlation for non-parametric data (e.g., GTEx expression datasets).

- Apply Bonferroni correction in ANOVA for multi-group comparisons (e.g., CAV1/CAVIN1 mRNA levels across cell types) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.